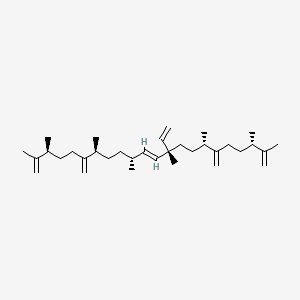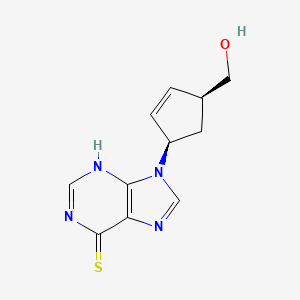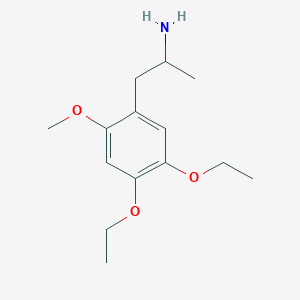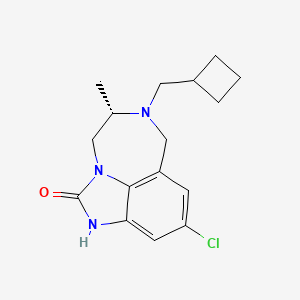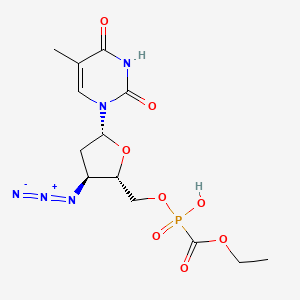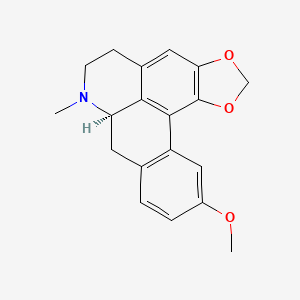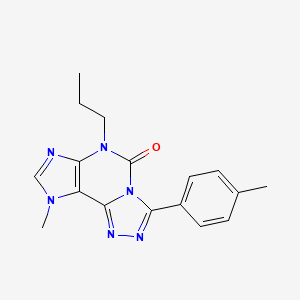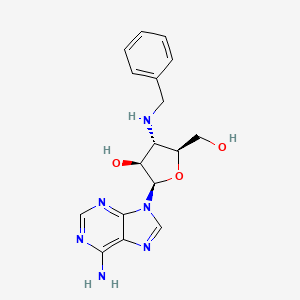
3'-Benzylamino-3'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Benzylamino-3’-deoxyadenosine is a modified nucleoside analog derived from adenosine This compound is characterized by the substitution of the 3’-hydroxyl group with a benzylamino group, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Benzylamino-3’-deoxyadenosine typically involves multiple steps starting from adenosine. One efficient method includes the following steps :
Protection of Adenosine: Adenosine is reacted with triethyl orthoacetate and acetyl bromide to afford 2’,5’-O-acetyl-3’-bromo-3’-deoxyadenosine.
Substitution Reaction: The protected intermediate is then reacted with N-benzyl-4-nitrobenzenesulfonamide and thiophenol to yield 3’-(benzylamino)-3’-deoxyadenosine.
Deprotection: The final step involves deprotection using palladium on carbon (Pd/C) and hydrogen (H2) to obtain the target compound.
Industrial Production Methods: While specific industrial production methods for 3’-Benzylamino-3’-deoxyadenosine are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Benzylamino-3’-deoxyadenosine can undergo various chemical reactions, including:
Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include N-benzyl-4-nitrobenzenesulfonamide and thiophenol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino-adenosine derivatives with altered functional groups.
Applications De Recherche Scientifique
3’-Benzylamino-3’-deoxyadenosine has a wide range of applications in scientific research :
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It may be used in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 3’-Benzylamino-3’-deoxyadenosine involves its interaction with specific molecular targets and pathways . As a nucleoside analog, it can be incorporated into nucleic acids, leading to the disruption of DNA and RNA synthesis. This property is particularly valuable in antiviral and anticancer research, where the compound can inhibit the replication of viruses and the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
- Cordycepin (3’-deoxyadenosine)
- 3’-Amino-3’-deoxyadenosine
Propriétés
Numéro CAS |
134934-82-0 |
|---|---|
Formule moléculaire |
C17H20N6O3 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(benzylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C17H20N6O3/c18-15-13-16(21-8-20-15)23(9-22-13)17-14(25)12(11(7-24)26-17)19-6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14,17,19,24-25H,6-7H2,(H2,18,20,21)/t11-,12-,14+,17-/m1/s1 |
Clé InChI |
GEJROYUZLQIIBW-ALYFQZSWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN[C@@H]2[C@H](O[C@H]([C@H]2O)N3C=NC4=C(N=CN=C43)N)CO |
SMILES canonique |
C1=CC=C(C=C1)CNC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
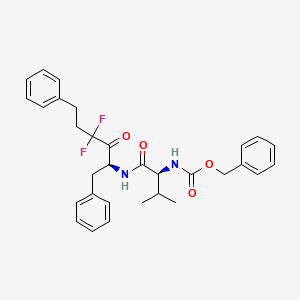
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)
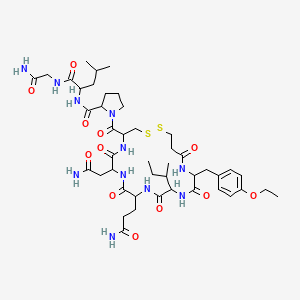
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
